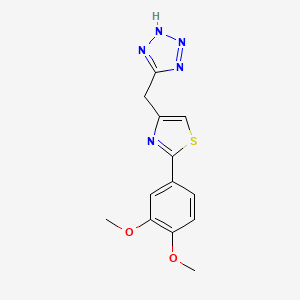
1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs), which combine three or more starting materials in a single chemical event to form the desired product. This approach is favored for its efficiency, atom economy, and compatibility with green chemistry principles . The reaction typically involves the condensation of aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide under diverse reaction conditions .
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic materials, strong oxidizers, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of biological processes and as a ligand in molecular docking studies.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can stabilize negative charges through delocalization, which contributes to its reactivity and interaction with biological molecules . Molecular docking studies have shown that the compound can bind to specific receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- can be compared with other similar compounds, such as:
5-Phenyltetrazole: Known for its high acidic nature due to resonance stabilization.
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile: Exhibits potent anticancer activity.
The uniqueness of 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
55315-46-3 |
|---|---|
Formule moléculaire |
C13H13N5O2S |
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C13H13N5O2S/c1-19-10-4-3-8(5-11(10)20-2)13-14-9(7-21-13)6-12-15-17-18-16-12/h3-5,7H,6H2,1-2H3,(H,15,16,17,18) |
Clé InChI |
DHYHEJDJHVWFTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC3=NNN=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


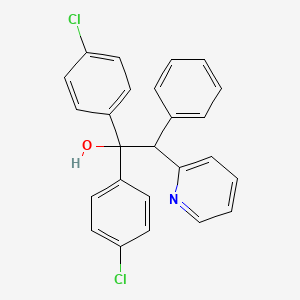
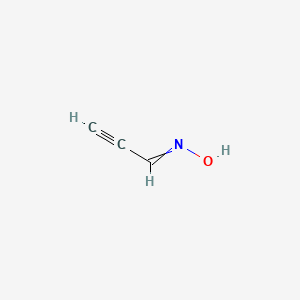
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
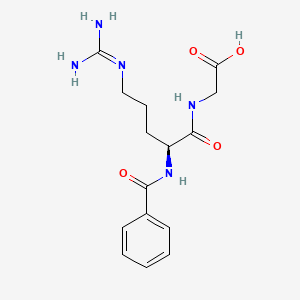

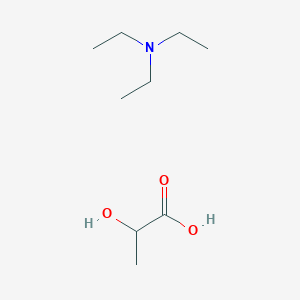
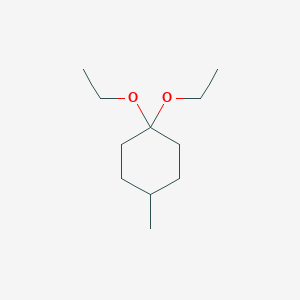
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
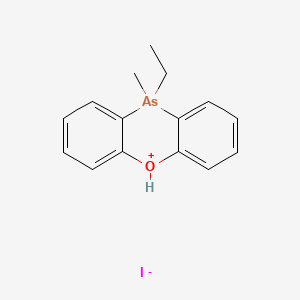

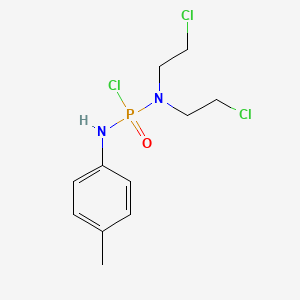
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
